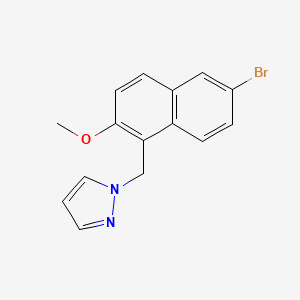
1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromine atom, a methoxy group attached to a naphthalene ring, and a pyrazole moiety
Métodos De Preparación
The synthesis of 1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole typically involves several steps:
Starting Materials: The synthesis begins with 6-bromo-2-methoxynaphthalene and pyrazole.
Reaction Conditions: The bromine atom on the naphthalene ring is activated for nucleophilic substitution. This is often achieved using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Coupling Reaction: The activated naphthalene derivative is then coupled with pyrazole under reflux conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Análisis De Reacciones Químicas
1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include bases, acids, solvents like DMF or dichloromethane, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which 1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, its potential anticancer activity may involve the inhibition of certain enzymes or signaling pathways critical for cancer cell proliferation and survival.
Comparación Con Compuestos Similares
1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole can be compared with similar compounds such as:
- 2-(6-Bromo-2-methoxynaphthalen-1-yl)-N-(4-bromo-phenyl)-acetamide
- 8-(6-Bromo-2-methoxynaphthalen-1-ylmethylsulfanyl)-quinoline
- 1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-imidazole
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific combination of a bromine atom, methoxy group, and pyrazole moiety, which may confer distinct properties and applications.
Propiedades
Fórmula molecular |
C15H13BrN2O |
|---|---|
Peso molecular |
317.18 g/mol |
Nombre IUPAC |
1-[(6-bromo-2-methoxynaphthalen-1-yl)methyl]pyrazole |
InChI |
InChI=1S/C15H13BrN2O/c1-19-15-6-3-11-9-12(16)4-5-13(11)14(15)10-18-8-2-7-17-18/h2-9H,10H2,1H3 |
Clave InChI |
VFDDSMAMXBQKNN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CN3C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13016153.png)
![7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate](/img/structure/B13016156.png)

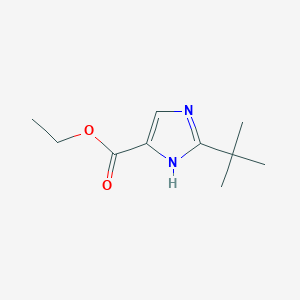
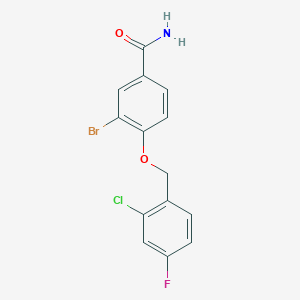
![tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13016180.png)
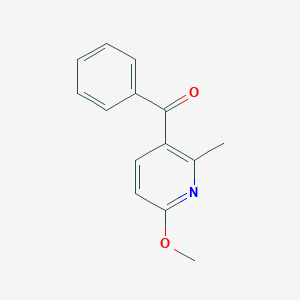

![5-Amino-1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13016206.png)
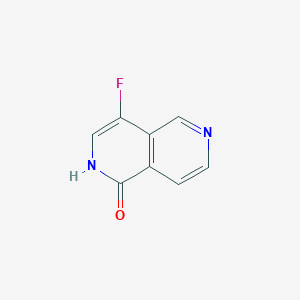

![5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde](/img/structure/B13016234.png)


